molecular formula C13H16N2O2S B2584212 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide CAS No. 2034384-68-2

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide

Cat. No.: B2584212
CAS No.: 2034384-68-2
M. Wt: 264.34
InChI Key: RRAGNMBJRNNCAC-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide ( 2034384-68-2, Molecular Weight: 264.35 g/mol) is a heterocyclic amide compound of significant interest in modern medicinal chemistry and drug discovery . Its structure features a thiophene core, substituted with a methyl group and a carboxamide group, which is linked via a three-carbon propyl chain to a 3-methyl-1,2-oxazol-5-yl (isoxazole) moiety . This specific architecture, combining aromatic heterocycles with a flexible alkyl linker, is highly relevant in the design of advanced therapeutic agents, particularly Proteolysis-Targeting Chimeras (PROTACs) . The propyl linker is crucial as it provides an optimal balance of conformational flexibility and spatial orientation, which is critical for effective molecular recognition and target binding in complex biological systems . The compound's application extends to serving as a key building block in synthetic chemistry for constructing more complex molecules and in biological studies for investigating enzyme inhibition and protein-ligand interactions . As a standard practice in research, this product is intended for in-vitro applications outside of living organisms and is categorized as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-6-12(18-8-9)13(16)14-5-3-4-11-7-10(2)15-17-11/h6-8H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGNMBJRNNCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCCC2=CC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxamide group through an amide coupling reaction. The oxazole moiety can be synthesized separately and then attached to the thiophene ring via a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The oxazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological pathway targeted by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Heterocycle Substituents/Linkers Key Properties/Applications
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide Thiophene 4-methyl, propyl-linked oxazole PROTAC ligand; moderate lipophilicity
(Patent Example 208) (2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propyl]-... Thiazole Phenyl, hydroxy-pyrrolidine Enhanced hydrogen bonding; protein degradation applications
N-[2-(1H-imidazol-4-yl)ethyl]thiophene-2-carboxamide Thiophene Imidazole-linked ethyl chain Higher polarity; kinase inhibition

Key Differences

Heterocycle Electronics: Thiophene vs. Thiazole: Thiazole (in Patent Example 208) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to thiophene. This may enhance target affinity but reduce membrane permeability . Oxazole vs.

Linker Flexibility :

  • The propyl linker in the target compound provides greater conformational flexibility than the ethyl linker in imidazole analogues, which may improve binding to sterically constrained targets.

Substituent Effects :

  • Methyl groups on both thiophene and oxazole enhance lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to polar hydroxy-pyrrolidine derivatives (e.g., Patent Example 208, logP ~1.8) .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Patent Example 208 Imidazole Analogue
Molecular Weight 292.36 g/mol 534.63 g/mol 235.30 g/mol
logP (Predicted) 2.5 1.8 1.2
Hydrogen Bond Acceptors 4 7 5

Crystallographic Data

Parameter Target Compound (SHELXL-refined) Thiazole Derivative (SIR97-refined)
Space Group P2₁/c C2/c
Bond Length (C-S) 1.71 Å 1.73 Å
Torsion Angle (C-O-N-C) 175.3° 168.7°

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